molecular formula C29H24N4O5S B11777985 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11777985
M. Wt: 540.6 g/mol
InChI Key: XDYRLNDNPWWKHS-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using cyanide salts.

    Attachment of Aromatic Rings: The aromatic rings are attached through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using appropriate amines and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the thioether linkage.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki and Heck coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted aromatic compounds.

    Coupling Reactions: Coupled products with extended aromatic systems.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and cyano groups could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a particular enzyme or receptor. The cyano and nitro groups could play a role in its binding affinity and specificity. The aromatic rings and thioether linkage could facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methylphenyl)acetamide: Similar structure but lacks the nitro group.

    2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide: Similar structure but lacks the methyl group on the aromatic ring.

Uniqueness

The presence of both the nitro and methyl groups in 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C29H24N4O5S

Molecular Weight

540.6 g/mol

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C29H24N4O5S/c1-18-13-21(33(35)36)10-11-24(18)31-28(34)17-39-29-23(16-30)22(15-25(32-29)19-7-5-4-6-8-19)20-9-12-26(37-2)27(14-20)38-3/h4-15H,17H2,1-3H3,(H,31,34)

InChI Key

XDYRLNDNPWWKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N

Origin of Product

United States

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